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molecular formula C9H7NO3 B1317360 Methyl 4-cyano-3-hydroxybenzoate CAS No. 6520-87-2

Methyl 4-cyano-3-hydroxybenzoate

Cat. No. B1317360
M. Wt: 177.16 g/mol
InChI Key: VDEARWYDVSYTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012956B2

Procedure details

To a solution of methyl 4-bromo-3-hydroxybenzoate (1.01 g, 4.4 mmol) in 7 ml of dimethylamine was added Pd(OAc)2 (15 mg, 0.5 mol %), sodium carbonate (0.47 g, 4.4 mmol) and potassium ferricyanide (0.41 g, 0.97 mmol). The mixture was heated to 120° C. and stirred at this temperature for 4 hours and at RT for 18 hours. The reaction mixture was diluted with 30 ml of ethyl acetate and the resulting slurry was filtered through Celite. The filtrate was washed with water (2×15 ml) and 5% aqueous ammonium hydroxide (1×15 ml). The organic layer was dried over sodium sulfate, filtered and concentrated to provide methyl 4-cyano-3-hydroxybenzoate (0.26 g, 33.5% yield) (S. Weissman, D. Zewge, C. Chen; J. Org. Chem. 2005, 70, 1508-1510). 1H NMR (400 MHz, CD3OD): 7.65 (d, 1H), 7.56-7.54 (m, 2H), 3.91 (s, 3H). MS (EI) for C9H7NO3: 178 (MH+).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].C(=O)([O-])[O-].[Na+].[Na+].[CH3:19][NH:20]C>C(OCC)(=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[C:19]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12])#[N:20] |f:1.2.3,6.7.8,9.10.11.12|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)O
Name
Quantity
0.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
CNC
Name
Quantity
15 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0.41 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 hours and at RT for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered through Celite
WASH
Type
WASH
Details
The filtrate was washed with water (2×15 ml) and 5% aqueous ammonium hydroxide (1×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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